Pyrazole Regioisomer Differentiation: 3-Carboxamide vs. 5-Carboxamide HIF-1 Inhibitory Potential
The target compound bears a pyrazole-3-carboxamide linkage to the furo[2,3-c]pyridine-ethylamine scaffold. In the validated HIF-1 inhibitor series (Yasuda et al., 2015), pyrazole-3-carboxamide was identified as the active pharmacophore, with the lead compound CLB-016 (1-ethylpyrazole-3-carboxamide-based) showing an IC50 of 19.1 µM in a hypoxia-responsive luciferase reporter gene assay in HT1080 cells [1]. The optimized derivative 11Ae (also bearing 1-ethylpyrazole-3-carboxamide) achieved an IC50 of 8.1 µM in the same assay [1]. The closest commercially cataloged regioisomeric analog, 1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide (CAS 2034374-97-3), features a pyrazole-5-carboxamide linkage that presents a different hydrogen-bond donor/acceptor orientation—yet no published HIF-1 activity data exist for this 5-carboxamide regioisomer. The 3-carboxamide vs. 5-carboxamide regioisomer distinction is critical because the carboxamide position determines the vector of the amide NH and carbonyl relative to the pyrazole ring, directly impacting target protein interactions.
| Evidence Dimension | HIF-1 transcriptional inhibition (hypoxia-responsive luciferase reporter gene assay) |
|---|---|
| Target Compound Data | No direct assay data available for CAS 2034415-47-7 in peer-reviewed literature |
| Comparator Or Baseline | 1-Ethylpyrazole-3-carboxamide scaffold lead CLB-016: IC50 = 19.1 µM; optimized 11Ae: IC50 = 8.1 µM (same scaffold class); 1-Methyl-pyrazole-5-carboxamide analog (CAS 2034374-97-3): no published HIF-1 data |
| Quantified Difference | Not calculable for target compound; scaffold class shows 2.4-fold improvement from lead (19.1 µM) to optimized (8.1 µM) within pyrazole-3-carboxamide series |
| Conditions | Hypoxia-responsive luciferase reporter gene assay in HT1080 human sarcoma cells (Yasuda et al., Bioorg Med Chem, 2015) |
Why This Matters
Selection of the pyrazole-3-carboxamide regioisomer is essential for accessing the HIF-1 pharmacophore; the pyrazole-5-carboxamide analog lacks published validation for this pathway and cannot be assumed equipotent.
- [1] Yasuda Y, Arakawa T, Nawata Y, Shimada S, Oishi S, Fujii N, Nishimura S, Hattori A, Kakeya H. Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. Bioorg Med Chem. 2015;23(8):1776-87. PMID: 25773014. View Source
